![molecular formula C13H8ClN3 B051471 1-Chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 121105-78-0](/img/structure/B51471.png)

1-Chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Vue d'ensemble

Description

1-Chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a compound of interest in the field of organic chemistry, particularly in the synthesis of benzimidazole derivatives. These compounds have drawn attention due to their potential applications in various fields, including pharmaceuticals and materials science.

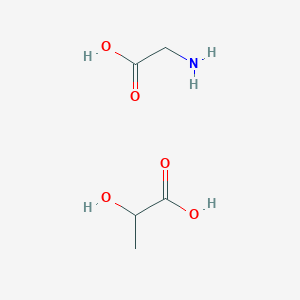

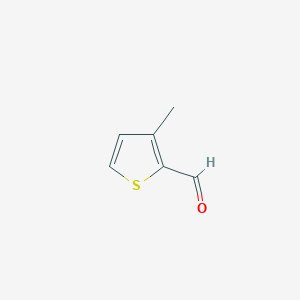

Synthesis Analysis

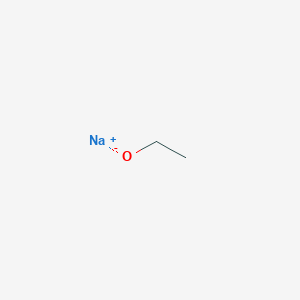

The synthesis of derivatives like 1-Chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile often involves the fusion of 1H-benzimidazole-2-acetonitrile with β-keto esters or β-aminocrotonate in the presence of ammonium acetate. Chlorination of these derivatives can yield the desired 1-chloropyrido[1,2-a]benzimidazole-4-carbonitriles, which can be further modified to produce various derivatives (Rida et al., 1988).

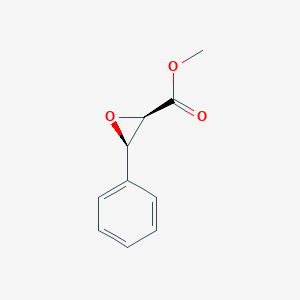

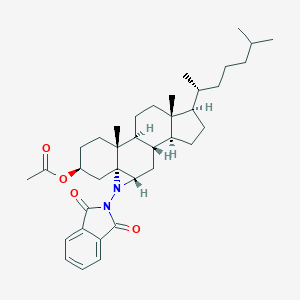

Molecular Structure Analysis

X-ray crystallography is often used to determine the molecular structure of these compounds. This technique provides detailed insights into the arrangement of atoms within the molecule and its geometric configuration, essential for understanding its chemical behavior and interactions (Chen et al., 2012).

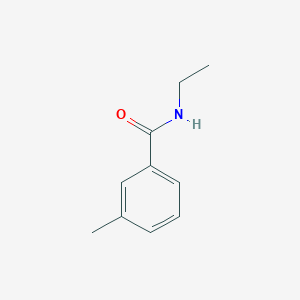

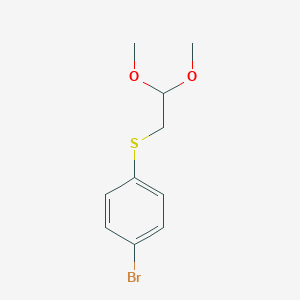

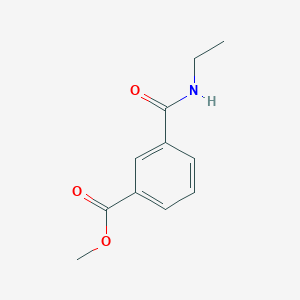

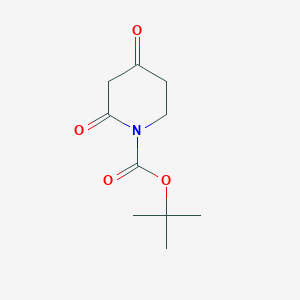

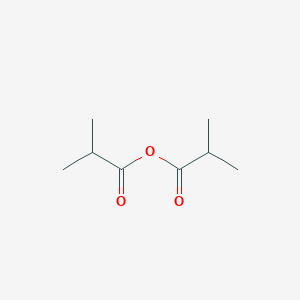

Chemical Reactions and Properties

These compounds can undergo various chemical reactions, including formylation and substitution reactions, to form a range of derivatives. Their reactivity can be influenced by the presence of functional groups, such as nitriles and chlorides, which can participate in different chemical transformations (Badawey et al., 1992).

Physical Properties Analysis

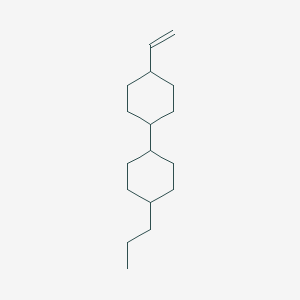

The physical properties, such as solubility, melting point, and crystalline structure, are determined using various analytical techniques. These properties are crucial for the compound's applications in different fields and can influence its storage and handling requirements.

Chemical Properties Analysis

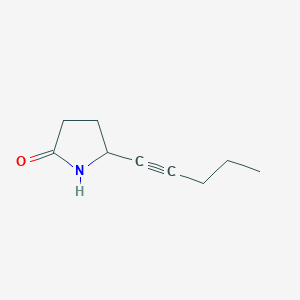

The chemical properties of 1-Chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile derivatives, such as their reactivity, stability, and potential biological activity, are central to their usefulness in various applications. Studies often focus on understanding these properties to tailor the compound for specific uses (Yan et al., 2009).

Applications De Recherche Scientifique

It’s worth noting that compounds containing benzimidazole scaffold, which are isosteres of the nitrogenous bases of nucleic acids, are known to have numerous therapeutic applications in medicine . They are the basis of many natural and synthetic biologically active substances . More than two-thirds of the known drugs used in clinical practice contain heterocyclic and, above all, nitrogen-containing fragments within their structure .

Compounds containing benzimidazole scaffold, which are isosteres of the nitrogenous bases of nucleic acids, are known to have numerous therapeutic applications in medicine . They are the basis of many natural and synthetic biologically active substances . More than two-thirds of the known drugs used in clinical practice contain heterocyclic and, above all, nitrogen-containing fragments within their structure .

Propriétés

IUPAC Name |

1-chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClN3/c1-8-6-12(14)17-11-5-3-2-4-10(11)16-13(17)9(8)7-15/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKFXQYMORAUSBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NC3=CC=CC=C3N2C(=C1)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30326705 | |

| Record name | 1-Chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30326705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

15.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24809281 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-Chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile | |

CAS RN |

121105-78-0 | |

| Record name | 1-Chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121105-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30326705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol](/img/structure/B51426.png)